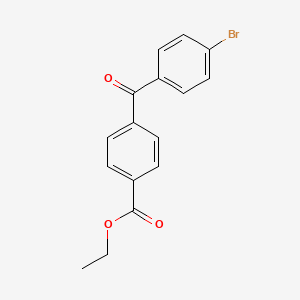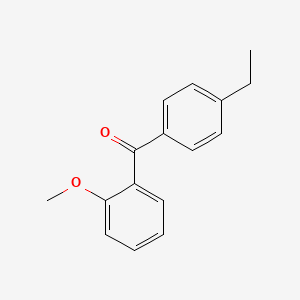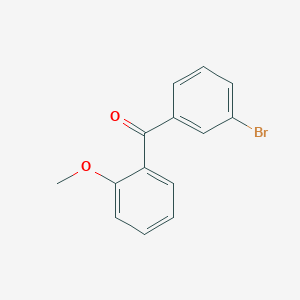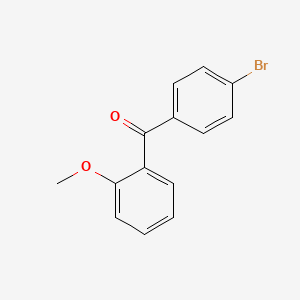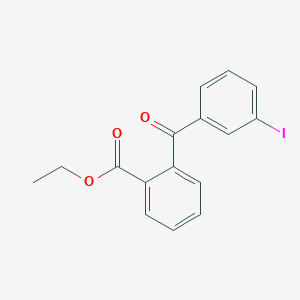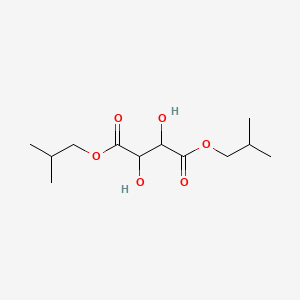
Bis(2-methylpropyl) 2,3-dihydroxybutanedioate
Übersicht
Beschreibung
Bis(2-methylpropyl) 2,3-dihydroxybutanedioate, also known as diisobutyl 2,3-dihydroxysuccinate, is a chemical compound with the molecular formula C12H22O6 . It has a molecular weight of 262.30 g/mol .
Molecular Structure Analysis
The InChI representation of this compound isInChI=1S/C12H22O6/c1-7(2)5-17-11(15)9(13)10(14)12(16)18-6-8(3)4/h7-10,13-14H,5-6H2,1-4H3 . Its canonical SMILES representation is CC(C)COC(=O)C(C(C(=O)OCC(C)C)O)O . Physical And Chemical Properties Analysis
This compound has a molecular weight of 262.30 g/mol . It has a XLogP3 value of 1.6, indicating its lipophilicity . It has 2 hydrogen bond donors and 6 hydrogen bond acceptors . It has 9 rotatable bonds . Its exact mass and monoisotopic mass are both 262.14163842 g/mol . Its topological polar surface area is 93.1 Ų . It has 18 heavy atoms .Wissenschaftliche Forschungsanwendungen
1. Molecular Structure and Interaction Analysis
Bis(2-methylpropyl) 2,3-dihydroxybutanedioate and related compounds have been analyzed for their molecular structure and interactions. Studies have focused on the preparation, characterization, and crystal structure of related compounds, revealing that their molecular packing in crystal structures is stabilized through hydrogen bonding interactions. For instance, compounds such as Bis[2-N(methyleneimino)ethylbutanoate] have been isolated and characterized using techniques like single crystal XRD analyses and thermal decomposition kinetics, providing insights into their molecular behavior and stability (Jeseentharani et al., 2010).
2. Applications in Catalytic Asymmetric Hydrogenation
There are studies on the use of compounds structurally similar to this compound in catalytic asymmetric hydrogenation. For example, research on homogeneous asymmetric hydrogenation of dehydroamino acids by rhodium-diene complexes of chiral ligands has been reported, demonstrating the versatility of related compounds in both organic and aqueous solvents and providing a detailed investigation of solvent and substituent effects (Tóth et al., 1990).
3. Investigations in Solvent Effects and Solubility
The solubility of gases like n-butane and 2-methylpropane in ionic liquids related to this compound has been measured, providing insights into the solubility patterns and molecular dynamics in different environments. This research contributes to understanding the interactions and structural analysis of such compounds in various solvents (Pison et al., 2015).
4. Role in Bioremediation and Environmental Applications
Studies have also explored the potential role of compounds structurally similar to this compound in bioremediation processes. For instance, the role of laccase from Fusarium incarnatum in the bioremediation of Bisphenol A, indicating the relevance of these compounds in addressing environmental pollutants (Chhaya & Gupte, 2013).
5. Impact on Metabolism and Biological Activities
Research has delved into the metabolic pathways and biological activities related to compounds similar to this compound. Investigations include metabolic studies on Bisphenol A by liver microsomes and the characterization of new metabolites, highlighting the compound's interaction with biological systems and potential cytotoxicity mechanisms (Jaeg et al., 2004).
Wirkmechanismus
Target of Action
Diisobutyl 2,3-dihydroxysuccinate, also known as Bis(2-methylpropyl) 2,3-dihydroxybutanedioate or EINECS 223-763-3, is primarily used as a component of titanium–magnesium catalysts for propylene polymerization . The primary targets of this compound are the catalysts used in the polymerization process.
Mode of Action
This compound acts as a stereoregulating component in the catalysts, ensuring high stereospecificity . It interacts with the catalysts to control the molecular-mass distribution of the resulting polymer .
Biochemical Pathways
The compound is involved in the polymerization process of propylene . It influences the polymer properties by determining the molecular-mass distribution . As a result, it affects the application field of the polymer obtained on this catalyst .
Result of Action
The use of diisobutyl 2,3-dihydroxysuccinate in titanium–magnesium catalysts allows the synthesis of polypropylene with a broad molecular-mass distribution . The catalysts prepared using this compound have the best characteristics and allow the preparation of polypropylene with a high isotacticity index in a high yield .
Biochemische Analyse
Biochemical Properties
Bis(2-methylpropyl) 2,3-dihydroxybutanedioate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to interact with esterases, which catalyze the hydrolysis of ester bonds. This interaction is essential for the compound’s role in metabolic pathways where it can act as a substrate or inhibitor. The nature of these interactions often involves the formation of enzyme-substrate complexes, leading to the hydrolysis of the ester bond in this compound .
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling pathways. Additionally, this compound can influence the expression of genes involved in metabolic processes, thereby altering cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit esterases by forming a stable enzyme-inhibitor complex, preventing the hydrolysis of other ester substrates. Additionally, this compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound has been observed to cause changes in cellular function, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing metabolic processes and improving cellular function. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s impact changes significantly at specific dosage levels .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as esterases and dehydrogenases, which play crucial roles in its metabolism. The compound can affect metabolic flux by altering the activity of these enzymes, leading to changes in metabolite levels. Additionally, this compound can influence the production of key metabolic intermediates, thereby impacting overall metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can affect its activity and function. For example, this compound may accumulate in the cytoplasm or organelles, influencing its interactions with other biomolecules .
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may be localized to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, its localization to the nucleus can affect gene expression and other nuclear processes .
Eigenschaften
IUPAC Name |
bis(2-methylpropyl) 2,3-dihydroxybutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O6/c1-7(2)5-17-11(15)9(13)10(14)12(16)18-6-8(3)4/h7-10,13-14H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONZOGXRINCURBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)C(C(C(=O)OCC(C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20942675 | |
| Record name | Bis(2-methylpropyl) 2,3-dihydroxybutanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20942675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4054-82-4, 2050-63-7 | |
| Record name | 1,4-Bis(2-methylpropyl) 2,3-dihydroxybutanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4054-82-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(2-methylpropyl) 2,3-dihydroxybutanedioate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004054824 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC51578 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51578 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bis(2-methylpropyl) 2,3-dihydroxybutanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20942675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diisobutyl tartrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.604 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Diisobutyl tartrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.450 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![trans-2-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345394.png)
![trans-2-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345395.png)
![cis-4-[2-(4-Methoxyphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1345398.png)
![cis-4-[2-(3-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1345400.png)
![cis-4-[2-(2-Bromophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1345401.png)
![cis-4-[2-(4-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1345402.png)
![cis-4-[2-Oxo-2-(3-trifluoromethylphenyl)-ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345403.png)
